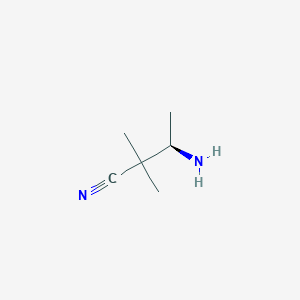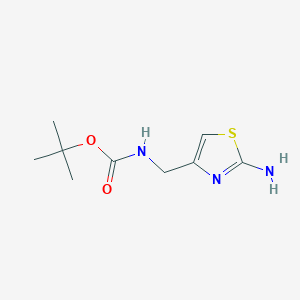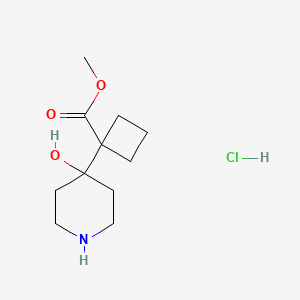
5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole" is a complex molecule that appears to be related to the family of indazole derivatives. Indazoles are heterocyclic compounds known for their varied biological activities, which make them of interest in pharmaceutical research and development. The structure of the compound suggests potential interactions with biological systems, possibly influencing processes such as apoptosis in vascular smooth muscle cells, as seen with related compounds .
Synthesis Analysis
While the specific synthesis of "5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole" is not detailed in the provided papers, a related compound, "4-Furyl-6-hydroxy-6-methyl-1,2,4,5,6,7-hexahydro-3H-indazole-3-one," was synthesized from a furyl-containing cyclohexanone derivative using hydrazine hydrate and acetic acid in an ethanol solution. The reaction involved heating to reflux and resulted in the formation of hexahydroindazole-3-one as white crystals . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by a fused bicyclic system consisting of a benzene ring and a five-membered ring containing nitrogen atoms. The presence of various substituents, such as the furyl group, methoxyphenyl group, and methylsulfonyl group, can significantly alter the chemical and biological properties of these molecules. The specific arrangement and types of substituents in "5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole" would be expected to influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Indazole derivatives can undergo a variety of chemical reactions, depending on their substituents and reaction conditions. The provided papers do not detail the chemical reactions of the compound , but related compounds have been used in the context of preventing apoptosis in vascular smooth muscle cells . This suggests that the compound may interact with cellular components or signaling pathways to exert its effects. Further studies would be required to elucidate the specific chemical reactions and mechanisms of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can vary widely based on their specific substituents. For example, the compound "4-Furyl-6-hydroxy-6-methyl-1,2,4,5,6,7-hexahydro-3H-indazole-3-one" was obtained as white crystals , indicating a solid state at room temperature with a certain degree of crystallinity. The solubility, melting point, and stability of "5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole" would depend on its molecular structure and would need to be determined experimentally. These properties are crucial for the development of pharmaceutical agents, as they affect the compound's bioavailability and pharmacokinetics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The research efforts have focused on synthesizing various derivatives of bipyrazole compounds and evaluating their biological activities. One study explored the synthesis of 1-Benzyl-3-(5-hydroxymethyl-2-furyl)-5-phenylpyrazoles and other related compounds to investigate their potential as antiplatelet agents. Although the inhibition of tumor cells by the tested compound was not significant, the research on their antiplatelet activities was ongoing, indicating a continued interest in understanding their biological effects (湯先佑, 2006).
Antimycobacterial Properties
Another area of research has involved assessing the antimycobacterial properties of furan-containing compounds. For instance, a study synthesized 9-Aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines and screened them for activity against Mycobacterium tuberculosis. The results showed that 9-benzylpurines, especially those with electron-donating substituents on the phenyl ring, were effective inhibitors, highlighting the potential of such compounds in treating tuberculosis (A. K. Bakkestuen, L. Gundersen, B. T. Utenova, 2005).
Corrosion Inhibition
The inhibition of corrosion in metals has been another significant application area. Research into bipyrazolic type organic compounds, including derivatives similar to the compound , showed that these substances could serve as efficient corrosion inhibitors for pure iron in acidic media. This finding suggests their utility in protecting industrial materials and equipment from corrosive damage (A. Chetouani, B. Hammouti, T. Benhadda, M. Daoudi, 2005).
Antiapoptotic and Antiproliferative Activity
Derivatives of the compound have been explored for their potential in cancer therapy due to their antiapoptotic and antiproliferative activities. For example, 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole derivatives have been identified as effective inhibitors against vascular smooth muscle cell apoptosis, suggesting their potential use in treating conditions like sepsis and septic shock (J. Lien, F. Lee, Li‐Jiau Huang, S. Pan, J. Guh, C. Teng, S. Kuo, 2002).
Enzyme Inhibition for Therapeutic Applications
The exploration of synthetic multifunctional amides, including those with structures similar to the compound of interest, has demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity, making them candidates for Alzheimer's disease therapy. These compounds, through their enzyme inhibition activity, have shown promise as therapeutic agents, opening new avenues for drug development against neurodegenerative diseases (G. Hussain, M. Abbasi, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, M. Ashraf, Qurat-Ul-Ain, I. Ahmad, R. Malik, M. Lodhi, Farmanullah Khan, M. Shahid, H. Fatima, 2017).
Eigenschaften
IUPAC Name |
4-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-3-(4-methoxyphenyl)-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-31-19-12-10-17(11-13-19)24-20(16-27(26-24)18-7-4-3-5-8-18)22-15-21(23-9-6-14-32-23)25-28(22)33(2,29)30/h3-14,16,22H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEHWDCHUUSWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-2-methanesulfonyl-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2499395.png)
![N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide](/img/structure/B2499397.png)
![1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
![5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2499400.png)

![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2499405.png)




![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)